Thiolane-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
thiolane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c6-4-5-2-1-3-7-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTFMBADYVIKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595185 | |
| Record name | Thiolane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117951-12-9 | |
| Record name | Thiolane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thiolane 2 Carbaldehyde and Its Analogues
Established Synthetic Pathways for the Thiolane-2-carbaldehyde Core
Detailed, established synthetic pathways for the direct synthesis of the this compound core are not prominently described in the surveyed literature. General synthetic strategies for 2-formyl saturated heterocycles or α-formyl thioethers could theoretically be adapted, but specific examples for the thiolane ring system are scarce. Such general approaches might include the oxidation of the corresponding alcohol, thiolane-2-methanol, or the reduction of a suitable carboxylic acid derivative, such as a thiolane-2-carboxylic acid ester or thioester. However, without specific examples and documented reaction conditions, these remain theoretical pathways.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is contingent on the successful synthesis of the core structure and the subsequent introduction of substituents, or the construction of the substituted ring system from acyclic precursors.
Synthetic Routes to 2-(Thiophen-3-ylmethyl)this compound (B13312767)
Specific synthetic routes for 2-(thiophen-3-ylmethyl)this compound have not been identified in the available literature. A plausible, though unconfirmed, approach would involve the α-alkylation of a pre-formed this compound enolate or its synthetic equivalent with a 3-(halomethyl)thiophene. The success of such a reaction would depend on the feasibility of generating the required enolate and controlling its reactivity.
Synthetic Approaches to 2-(Oxolan-2-ylmethyl)this compound (B13302968)
Similarly, dedicated synthetic approaches for 2-(oxolan-2-ylmethyl)this compound are not described in detail. A hypothetical route could mirror the one proposed for the thiophen-3-ylmethyl derivative, employing an appropriate 2-(halomethyl)oxolane as the alkylating agent.
Derivatization Strategies for 2-(2-fluoroethyl)this compound
While the exact derivatization strategies are not explicitly detailed, the synthesis of a related compound, 2-(2,2-difluoroethyl)this compound, has been mentioned in a general context. This suggests that methods for introducing fluorinated ethyl groups at the 2-position of the this compound scaffold may exist. These could potentially involve the alkylation with a 2-fluoroethyl halide or a similar electrophile.
Chemical Reactivity and Mechanistic Investigations of Thiolane 2 Carbaldehyde Systems
Exploration of Nucleophilic Addition Reactions
The aldehyde functional group in thiolane-2-carbaldehyde is the primary site for nucleophilic attack. The electrophilic carbon of the carbonyl group readily reacts with various nucleophiles, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield a substituted alcohol. echemcom.com This fundamental reactivity is a cornerstone of its utility in organic synthesis.
Key nucleophilic addition reactions involving this compound systems include:
Reactions with Amines and Hydrazines: this compound condenses with primary amines to form Schiff bases (imines). smolecule.com Similarly, it reacts with hydrazines. The steric bulk of the nucleophile can influence the reaction, with bulkier nucleophiles potentially facing greater steric hindrance. For instance, in the case of the related 2-methylthis compound (B1380328), reactions with amines and hydrazines are noted, with the steric environment playing a role in nucleophile selection.
Aldol (B89426) Condensation: Under basic conditions, this compound can react with enolizable ketones or other aldehydes in aldol condensation reactions to produce α,β-unsaturated carbonyl compounds. smolecule.com
Formation of Alcohols: The aldehyde group can undergo nucleophilic addition with various nucleophiles to form alcohols. smolecule.comsmolecule.com This is a characteristic reaction for aldehydes in general. echemcom.com
The reactivity of the aldehyde group is a key feature of substituted this compound derivatives as well. For example, compounds such as 2-(3-chloropropyl)this compound, 2-(prop-2-en-1-yl)this compound (B13201756), and 2-(pent-3-yn-1-yl)this compound (B13272851) all retain the capacity for nucleophilic addition at the aldehyde position. smolecule.comsmolecule.comvulcanchem.com
| Nucleophile Type | Reaction | Product Type | Reference |
|---|---|---|---|
| Primary Amines | Schiff Base Formation | Imines | smolecule.com |
| Hydrazines | Condensation | Hydrazones | |
| Enolates (from ketones/aldehydes) | Aldol Condensation | α,β-Unsaturated Carbonyls | smolecule.com |
| General Nucleophiles | Nucleophilic Addition | Alcohols | smolecule.comsmolecule.com |
Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed kinetic and thermodynamic studies specifically for the nucleophilic addition reactions of the parent this compound are not extensively documented in publicly available literature. However, some insights can be drawn from related systems and general principles.
For substituted thiolane derivatives, steric factors are noted to influence reaction rates. In 2-methylthis compound, steric hindrance from the methyl group adjacent to the aldehyde may slow the rates of reactions such as oxidation.
Thermodynamic data for specific reactions of this compound are also scarce. However, studies on the thermal decomposition of metal complexes derived from the Schiff base of thiophene-2-carbaldehyde (B41791) have been conducted. For example, the thermal decomposition of formazan (B1609692) complexes derived from thiophene-2-carboxaldehyde was found to be an endothermic process with positive enthalpy (ΔH) and Gibbs free energy (ΔG) values, indicating a non-spontaneous decomposition under the studied conditions. echemcom.comechemcom.com While these studies are on derivatives of the aromatic analog, they highlight the types of thermodynamic investigations that can be applied to understand the stability and reaction energetics of related compounds.
| Factor | Observation in Thiolane/Related Systems | Impact on Reactivity | Reference |
|---|---|---|---|
| Electronic Effects | The aromatic thienyl group (in thiophene-2-carbaldehyde) is electron-donating relative to a phenyl group, slowing condensation reaction rates. The saturated thiolane ring will have different electronic effects. | Modulates the electrophilicity of the carbonyl carbon. | pearson.comijsrst.com |
| Steric Hindrance | The methyl group in 2-methylthis compound may slow reaction rates. | Hinders the approach of nucleophiles to the aldehyde group. | |
| Thermodynamics (of related systems) | Decomposition of metal complexes of thiophene-2-carboxaldehyde derivatives can be endothermic and non-spontaneous. | Provides insight into the stability and energy changes of reaction pathways. | echemcom.comechemcom.com |
Advanced Applications in Organic Synthesis and Materials Science
Thiolane-2-carbaldehyde as a Versatile Building Block in Complex Molecule Synthesis
The chemical reactivity of this compound, stemming from both the thiolane ring and the aldehyde function, makes it a valuable precursor in the synthesis of intricate organic molecules, including those with pharmaceutical relevance. The stereochemistry of the thiolane ring also presents opportunities for asymmetric synthesis, enabling the preparation of chiral molecules with high enantiomeric purity.
One of the most notable applications of thiolane derivatives is in the synthesis of biotin (B1667282) (Vitamin H), a crucial coenzyme in all living cells. The tetrahydrothiophene (B86538) (or thiophane) ring is a core structural feature of biotin. While various synthetic routes to biotin exist, many rely on the construction of this sulfur-containing heterocycle. This compound can serve as a key intermediate in the elaboration of the biotin side chain and the formation of the bicyclic ring system. The synthesis of biotin often involves the creation of a thiolactone intermediate, which can be derived from precursors like L-cysteine. The aldehyde group of this compound provides a handle for introducing the necessary functional groups to build the valeric acid side chain of biotin.
| Intermediate | Precursor | Key Transformation | Reference |
| Thiolactone | L-Cysteine | Cyclization and functional group manipulation | lsu.edu |
| Biotin | Thiophene derivatives | Stereospecific hydrogenation | researchgate.net |
The chiral nature of substituted thiolanes makes them attractive building blocks in asymmetric synthesis. Thiazoline and thiazole (B1198619) heterocycles, which are structurally related to thiolanes, are found in numerous biologically active natural products. Methodologies developed for the synthesis of these chiral building blocks, such as stereoselective alkylations, can often be adapted for thiolane derivatives. The aldehyde group of this compound can be used to introduce various substituents, and the inherent chirality of the ring can direct the stereochemical outcome of subsequent reactions, leading to the synthesis of enantiomerically pure compounds. This is particularly valuable in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomer.
Potential Integration in Functional Materials Development
The unique properties of the thiolane moiety, including its potential for ring-opening polymerization and its ability to influence the electronic and physical properties of polymers, make this compound a promising candidate for the development of advanced functional materials.
The incorporation of sulfur atoms into polymer backbones can significantly alter their properties, leading to materials with enhanced thermal stability, refractive index, and affinity for certain metals. While much of the research in this area has focused on aromatic thiophene-based polymers for applications in organic electronics, the principles can be extended to polymers derived from saturated heterocycles like thiolane.
The aldehyde functionality of this compound provides a reactive site for polymerization reactions. For instance, acid-promoted polycondensation of related thiophene-2-carbaldehyde (B41791) has been shown to produce conjugated poly(thiophene-methine)s. rsc.org Similar strategies could potentially be applied to this compound to create novel aliphatic sulfur-containing polymers.
Furthermore, multicomponent polymerizations offer a versatile approach to synthesizing functional polymers with complex, well-defined structures from a variety of monomers in a single step. nih.govacs.org This strategy could be employed using difunctional derivatives of this compound to create a diverse range of new polymer architectures.
Ring-opening polymerization (ROP) is a powerful technique for the synthesis of polymers from cyclic monomers. While cyclic carbonates have been extensively studied, the introduction of sulfur atoms to create cyclic thiocarbonates has been shown to influence the rate of polymerization and the properties of the resulting polymers. rsc.org For example, the incorporation of sulfur can enhance the degradability of the polymer under UV light. rsc.org Although direct ROP of this compound itself is not typical, its derivatives could be designed to undergo ROP, leading to sulfur-containing polyesters or polycarbonates with tailored properties.
| Polymerization Method | Monomer Type | Potential Polymer Properties | References |
| Polycondensation | Aldehyde-functionalized heterocycles | Conjugated systems, low band-gap materials | rsc.org |
| Multicomponent Polymerization | Difunctional monomers | Complex and diverse polymer structures | nih.govacs.org |
| Ring-Opening Polymerization | Cyclic (thio)carbonates | Enhanced degradability, tunable physical properties | rsc.orgrsc.org |
Biological Activity and Intermolecular Interactions of Thiolane 2 Carbaldehyde Derivatives
Research Directions in Bioactivity Investigations
There is insufficient specific data in the public domain to detail the research directions for bioactivity investigations of Thiolane-2-carbaldehyde derivatives. While research into related sulfur-containing heterocycles is broad, the focus has overwhelmingly been on aromatic systems like thiophene. Studies on derivatives of the saturated this compound core are not prominently featured in available literature.
Elucidation of Molecular Interaction Mechanisms
Similarly, detailed elucidation of the molecular interaction mechanisms for this compound derivatives is not available in the reviewed sources. Understanding these mechanisms would require specific studies, such as X-ray crystallography of derivatives bound to biological targets or computational docking studies. Such research, if it exists, is not readily accessible, preventing a detailed discussion on the topic.
Due to the lack of specific findings, no data tables can be generated.
Computational Chemistry and Theoretical Characterization of Thiolane 2 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of Thiolane-2-carbaldehyde. These calculations can predict a variety of molecular properties that are key to understanding its reactivity.
The geometry of the this compound molecule is first optimized to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties are calculated. The distribution of electron density, for instance, can reveal the electrophilic and nucleophilic sites within the molecule. The aldehyde group, with its electron-withdrawing nature, significantly influences the electronic environment of the thiolane ring.
A crucial aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, a Natural Bond Orbital (NBO) analysis can be performed to understand the delocalization of electron density between filled and unfilled orbitals, which provides a deeper understanding of intramolecular interactions and charge transfer. The calculated electrostatic potential mapped onto the electron density surface visually represents the regions of positive and negative charge, highlighting the areas most susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 0.8 eV |
Note: The data in this table is representative and derived from typical computational models for similar heterocyclic aldehydes.
Molecular Dynamics Simulations for Conformational Analysis
The five-membered thiolane ring is not planar and can adopt various puckered conformations. The orientation of the carbaldehyde substituent relative to the ring adds another layer of conformational complexity. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational space of this compound over time, providing a dynamic perspective on its structure.
MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to mimic experimental conditions. By tracking the atomic trajectories, the preferred conformations and the energy barriers between them can be identified.
For this compound, the key conformational variables include the puckering of the thiolane ring (which can exist in envelope and twist conformations) and the rotation around the C-C bond connecting the aldehyde group to the ring. The simulations can reveal the most stable rotamers of the aldehyde group and how its orientation is correlated with the ring's pucker.
The results of MD simulations are often analyzed by constructing a Ramachandran-like plot for the relevant dihedral angles to visualize the accessible conformational states. The relative populations of different conformers can be estimated from the simulation time spent in each state, providing a statistical understanding of the conformational landscape at a given temperature.
Table 2: Major Conformers of this compound and their Relative Energies
| Conformer | Ring Pucker | Aldehyde Orientation | Relative Energy (kcal/mol) | Population (%) |
| 1 | Envelope (S-flap) | Equatorial | 0.0 | 65 |
| 2 | Envelope (C-flap) | Axial | 1.2 | 20 |
| 3 | Twist | Pseudo-equatorial | 0.8 | 15 |
Note: The data in this table is hypothetical and illustrates the type of results obtained from conformational analysis studies.
These computational approaches provide a foundational understanding of the intrinsic properties of this compound, which is essential for predicting its chemical behavior and for the rational design of new synthetic routes and applications.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
